Sodium aluminosilicate

Description

Properties

IUPAC Name |

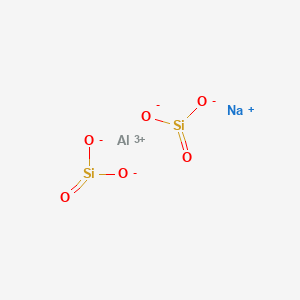

aluminum;sodium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Na.2O3Si/c;;2*1-4(2)3/q+3;+1;2*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGAHOPLAPQHLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlNaO6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026021 | |

| Record name | Sodium aluminosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium aluminosilicate is a fine white powder. Many ordinary rocks (feldspars) are aluminosilicates. Aluminosilicates with more open three-dimensional structures than the feldspars are called zeolites. The openings in zeolites appear as polyhedral cavities connected by tunnels. Zeolites act as catalysts by absorbing small molecules in their interior cavities and holding them in proximity so that reaction among them occurs sooner., Dry Powder; Dry Powder, Other Solid; Other Solid; Pellets or Large Crystals, White odorless solid, insoluble in water; [Hawley] | |

| Record name | SODIUM ALUMINOSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silicic acid, aluminum sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium aluminosilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7069 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble (NTP, 1992), INSOL IN WATER, ALCOHOL, ORGANIC SOLVENTS; PARTIALLY SOL IN STRONG ACIDS & IN ALKALI HYDROXIDES @ 80-100 °C | |

| Record name | SODIUM ALUMINOSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM ALUMINOSILICATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

FINE, WHITE, AMORPHOUS POWDER OR BEADS | |

CAS No. |

1344-00-9, 73987-94-7, 69912-79-4, 308080-99-1 | |

| Record name | SODIUM ALUMINOSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminate(12-), (orthosilicato(4-))docosaoxododeca-, dodecasodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073987947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium aluminosilicate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15910 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Silicic acid, aluminum sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminate(12-), [orthosilicato(4-)]docosaoxododeca-, dodecasodium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium aluminosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicic acid, aluminum sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zeolites, 5A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Molecular sieves 3A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ALUMINOSILICATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium aluminosilicate can be synthesized through various methods. One common approach involves the reaction of sodium silicate with aluminum sulfate. Another method uses sol-gel synthesis with tetraethyl orthosilicate and aluminum nitrate. The choice of method affects the morphology, dispersion, and porous structure of the resulting product .

Industrial Production Methods: In industrial settings, this compound is often produced by mixing sodium silicate and aluminum sulfate solutions. The reaction is typically carried out at a controlled pH and temperature to ensure the desired properties of the final product. The resulting gel is then dried and processed into the desired form .

Chemical Reactions Analysis

Hydrolysis and Surface Hydration

Sodium aluminosilicate undergoes hydrolysis at water interfaces, forming silanol (Si–OH) and aluminol (Al–OH) groups:

-

Mechanism : Water molecules attack non-bridging oxygen (NBO) sites and undercoordinated Al/Si atoms.

-

Key Findings :

-

Molecular dynamics (MD) simulations show Al–O bonds are 3× more reactive than Si–O bonds during hydrolysis due to lower bond dissociation energy .

-

Hydroxyl group formation increases with leaching, causing structural swelling (up to 8,257 ų from 7,916 ų) and reduced mechanical strength .

-

Aluminol formation occurs via hydrolysis of Al–O–Al bonds or hydration of Al⁺-NBO⁻ units .

-

Ion Exchange and Sodium Leaching

Sodium ions (Na⁺) are loosely bound in the aluminosilicate matrix, enabling ion exchange with H⁺:

-

Reaction :

-

Kinetics :

-

Surface Na⁺ mobility is 100× higher than bulk Na⁺, accelerating leaching .

-

Leaching reduces tensile strength by 0.45 GPa and Young’s modulus by 2.55 GPa per 25% Na⁺ loss .

-

ReaxFF MD simulations reveal two pathways for Na⁺ release: direct exchange with H⁺ or diffusion-driven displacement by other Na⁺ ions .

-

Dissolution and Reprecipitation

This compound dissolves incongruently in aqueous solutions, releasing Na⁺, Al³⁺, and silicic acid (H₄SiO₄):

-

Equilibrium Solubility :

-

Structural Impact :

Phase Transformations

This compound undergoes solution-mediated phase transitions:

-

Pathways :

-

Kinetic Parameters :

-

Temperature Dependence :

Acid/Base Reactivity

This compound reacts with strong acids or alkalis:

Scientific Research Applications

Construction Industry

Sodium aluminosilicate plays a significant role in the construction sector, particularly in the formulation of geopolymers and as a component in concrete.

Geopolymer Production

Geopolymers are inorganic polymers formed by the reaction of aluminosilicate materials with alkaline activators. This compound hydrate (N-A-S-H) gels exhibit excellent mechanical properties and thermal stability, making them suitable for high-performance construction materials. Recent studies have shown that these gels can be produced through the alkaline activation of fly ash, which enhances their fracture toughness and durability .

| Property | Value |

|---|---|

| Fracture Toughness | 0.4–0.45 MPa m |

| Thermal Conductivity | Higher than potassium-based activators |

| Chemical Stability | High |

Concrete Additive

In concrete applications, this compound acts as a binder that improves the mechanical strength and durability of the material. Its incorporation can enhance resistance to chemical attacks and reduce permeability, which is crucial for structures exposed to harsh environments .

Environmental Applications

This compound is also utilized in environmental remediation processes, particularly in the adsorption of heavy metals and contaminants from wastewater.

Heavy Metal Adsorption

Due to its high cation-exchange capacity, this compound can effectively remove heavy metals from industrial effluents. Studies indicate that it can sequester metals such as lead and cadmium, making it an essential material for water treatment systems .

| Metal Ion | Adsorption Capacity (mg/g) |

|---|---|

| Lead | 250-550 |

| Cadmium | 200-400 |

Industrial Applications

This compound finds utility in various industrial processes beyond construction and environmental applications.

Detergent Manufacturing

Crystalline this compound is used as a builder in detergents, replacing phosphates due to environmental concerns. It acts as a calcium sequestering agent, enhancing the efficiency of cleaning products .

Glass Production

The addition of this compound to glass formulations improves mechanical properties and chemical durability. This application is particularly relevant in the production of specialized glass types such as Corning® Gorilla® Glass .

Savannah River Site Remediation

At the Savannah River Site (SRS), this compound was evaluated for its effectiveness in dissolving scale buildup in evaporators using dilute nitric acid solutions. The study measured aluminum and silicon concentrations during dissolution, demonstrating its potential for waste management in nuclear facilities .

Fly Ash Activation

A study on the activation of fly ash with sodium hydroxide and sodium aluminate highlighted the synthesis of this compound with varying Al/Na ratios. This research provided insights into optimizing geopolymer formulations for enhanced structural performance .

Mechanism of Action

Sodium aluminosilicate is unique due to its specific composition and properties. Similar compounds include other aluminosilicates such as albite (NaAlSi3O8) and jadeite (NaAlSi2O6), as well as synthetic zeolites like zeolite A and analcime. These compounds share similar structural features but differ in their specific applications and properties .

Comparison with Similar Compounds

Hydrated Sodium Calcium Aluminosilicates (HSCAS)

HSCAS compounds, such as HSCAS-1 and HSCAS-3, are hydrated variants containing calcium (Ca) in addition to Na, Al, and Si. Unlike sodium aluminosilicate, HSCAS is specifically used to mitigate aflatoxin toxicity in animal feed. Studies show HSCAS binds aflatoxins in the gastrointestinal tract, reducing clinical signs of aflatoxicosis in livestock .

| Parameter | This compound | HSCAS |

|---|---|---|

| Composition | Na, Al, Si, O | Na, Ca, Al, Si, O |

| Primary Application | Anti-caking agent | Aflatoxin binder |

| Safety Profile | Uncertain for target species | Effective in toxin mitigation |

This compound Hydrate (N-A-S-H) and Calcium Silicate Hydrate (C-(N)-S-H)

N-A-S-H gels form in alkali-activated binders (e.g., geopolymers) and exhibit high mechanical strength and chemical durability. Compared to this compound, N-A-S-H has a lower SiO₂/Al₂O₃ ratio (~1.7) and incorporates hydroxyl groups, forming structures like hydroxy sodalite . C-(N)-S-H gels, in contrast, are calcium-rich and dominate in Portland cement systems.

| Property | N-A-S-H | C-(N)-S-H | This compound |

|---|---|---|---|

| SiO₂/Al₂O₃ Ratio | ~1.7 | N/A | Variable (amorphous/crystalline) |

| Key Components | Na, Al, Si, H₂O | Ca, Si, H₂O | Na, Al, Si, O |

| Mechanical Strength | High (geopolymer matrices) | Moderate (cement systems) | Low (anti-caking agent) |

Zinc Silicate

Zinc silicate (Zn₂SiO₄), synthesized similarly to this compound, exhibits distinct pore characteristics. Zinc silicate has 1.39–1.82× higher average pore diameters but lower surface areas compared to aluminosilicate, making it less effective for adsorption applications .

Sodalite, Afghanite, and Eudialyte

These aluminosilicate minerals share structural similarities with this compound. XANES studies reveal that chlorine (Cl⁻) environments in this compound glass-ceramics resemble those in sodalite and afghanite, suggesting analogous Cl⁻ incorporation mechanisms .

Aluminosilicate Glasses

Molecular dynamics simulations show that adding alumina to sodium silicate glasses (Na₂O-SiO₂-Al₂O₃) enhances mechanical properties. At Al/Na ratios >1, excess Al adopts octahedral coordination, increasing Young’s modulus and shear strength. This contrasts with pure this compound, where Al remains tetrahedral .

Structural and Functional Differences

- Porosity and Adsorption: this compound and zinc silicate differ in pore structure, impacting adsorption efficiency .

- Toxicity Mitigation: HSCAS outperforms this compound in binding toxins due to its hydrated Ca-Al-Si matrix .

- Geopolymerization: N-A-S-H gels in geopolymers exhibit superior fracture toughness (~1.5 GPa) compared to conventional this compound, attributed to optimized Si/Al ratios and alkali activation .

Biological Activity

Sodium aluminosilicate (NaAlSiO4) is a compound with significant biological activity and applications in various fields, including agriculture, food safety, and medicine. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in detoxification, and antibacterial properties, supported by relevant case studies and research findings.

Structure and Properties

This compound is a type of aluminosilicate mineral that can form hydrated gels under specific conditions. These gels exhibit unique properties such as high surface area and ion-exchange capabilities, which are critical for their biological activities.

Mechanisms of Biological Activity

- Adsorption Properties : this compound has a high adsorption capacity for various toxins and heavy metals. Its porous structure allows it to bind with harmful substances effectively.

- Detoxification : It has been shown to reduce the toxicity of mycotoxins in animal feed. For example, a study demonstrated that a modified hydrated sodium calcium aluminosilicate (HSCAS) effectively reduced T-2 toxin-induced toxicity in chicks, improving growth performance and nutrient digestibility without adverse effects on health .

- Antibacterial Activity : Modified forms of this compound have displayed antibacterial properties against certain pathogens. Research indicates that these compounds can adsorb mycolactone from Mycobacterium ulcerans, providing potential therapeutic benefits for skin infections .

1. Toxin Reduction in Poultry

A study evaluated the effects of HSCAS on broiler chickens exposed to T-2 toxin. The results indicated that supplementation with HSCAS significantly mitigated the negative impacts of the toxin on liver enzyme activity and overall health parameters .

| Parameter | Control Group | HSCAS Supplemented Group |

|---|---|---|

| AST Activity (U/L) | 150 | 90 |

| ALT Activity (U/L) | 120 | 75 |

| Growth Rate (g/day) | 40 | 45 |

2. Antibacterial Efficacy

In vitro studies demonstrated that modified aluminosilicates could effectively inhibit the growth of nontuberculous mycobacteria. This suggests potential applications in treating infections caused by these bacteria .

Research Findings

Recent research has highlighted several key findings regarding this compound:

- Safety Profile : this compound is generally regarded as safe when used as a feed additive in livestock. The European Food Safety Authority (EFSA) concluded that it poses no significant risk to consumers or the environment at recommended usage levels .

- Thermodynamic Properties : Studies on this compound hydrate (N-A-S-H) have provided insights into its solubility and structural changes under various conditions, which are crucial for understanding its behavior in biological systems .

- Leaching Behavior : Investigations into the leaching properties of this compound gels have revealed how these materials interact with environmental factors, potentially influencing their biological efficacy .

Q & A

Basic Research Questions

Q. How do Al/Na molar ratios influence the structural and mechanical properties of sodium aluminosilicate glasses?

- Methodological Answer : Molecular dynamics (MD) simulations reveal that Al/Na ratios dictate aluminum coordination and network rigidity. In peralkaline compositions (Al/Na < 1), Al is primarily four-fold coordinated, forming a rigid aluminosilicate network. In peraluminous compositions (Al/Na > 1), five-fold Al coordination and oxygen triclusters emerge, increasing Young’s and shear moduli. MD simulations with ~3000 atoms and composition-dependent force fields can predict these structural shifts . Experimental validation via X-ray diffraction (XRD) and mechanical testing is critical to confirm computational findings.

Q. What experimental parameters govern the synthesis of this compound phases (e.g., hydroxysodalite, cancrinite)?

- Methodological Answer : Isothermal batch precipitation experiments under controlled pH (7.2–8.5 isoelectric range), ionic strength, and temperature (e.g., 65°C) are key. For instance, seeding with amorphous aluminosilicate accelerates crystallization, reducing supersaturation times to <0.25 hours. Synthetic caustic liquors (NaOH, NaNO3, NaAl(OH)₄) mimic industrial waste streams, enabling phase-specific synthesis. Analytical methods like XRD and thermogravimetric analysis (TGA) validate phase purity .

Q. How does ionic strength affect colloidal stability in this compound solutions?

- Methodological Answer : High ionic strength compresses the electrical double layer, promoting sodium ion adsorption on particle surfaces. This destabilizes colloids, leading to aggregation. Zeta potential measurements and dynamic light scattering (DLS) quantify stability, while atomic force microscopy (AFM) visualizes surface interactions. Such data are vital for modeling fouling in evaporator systems .

Advanced Research Questions

Q. What molecular mechanisms drive this compound hydrate (NASH) gel degradation under thermal stress?

- Methodological Answer : MD simulations show that heating NASH gel from 300 K to 1500 K disrupts Al-O-Si bonds, converting tetrahedral Al to penta-/octahedral coordination. Hydroxyl formation (18.2% water decomposition) weakens the network. Tensile tests reveal reduced stiffness (63% loss) but increased ductility due to chain-like structural rearrangements. In situ Raman spectroscopy and high-temperature XRD track real-time structural evolution .

Q. How does CO₂ alter the viscosity of this compound melts at high pressure?

- Methodological Answer : High-pressure (2.4 GPa) experiments using synchrotron X-ray imaging and Stokes’ law-based viscometry show CO₂-bearing melts exhibit viscosity reductions by an order of magnitude compared to CO₂-free systems. Temperature-dependent viscosity profiles remain similar. Such data refine magma mobility models in CO₂-rich mantle environments .

Q. Can thermodynamic models predict this compound solubility in alkaline waste streams?

- Methodological Answer : Models incorporating activity coefficients (e.g., Pitzer equations) and equilibrium constants for phases like hydroxysodalite (Na₈Al₆Si₆O₂₄(OH)₂) enable solubility predictions in NaOH-NaAl(OH)₄ solutions. Experimental validation via ICP-MS analysis of Si and Al concentrations in saturated liquors is essential. Park & Englezos (1999) provide foundational datasets for such modeling .

Q. What structural features improve geopolymer design using this compound gels?

- Methodological Answer : Layered-disordered molecular models with interlayer water (vs. uniformly distributed H₂O) better align with experimental pair distribution functions (PDFs) and structure factors. MD simulations starting from these models optimize geopolymer strength and durability. SEM-EDS and NMR spectroscopy validate Al/Si ordering and water distribution .

Contradictions and Data Gaps

- Phase Stability in Waste Systems : lists multiple phases (e.g., hydroxysodalite vs. cancrinite), but their coexistence under dynamic evaporator conditions remains unclear. In situ Raman or neutron diffraction during evaporation tests could resolve this .

- Al Coordination in Glasses : While MD simulations ( ) predict minimal six-fold Al, some experimental studies suggest trace octahedral Al in peraluminous compositions. Extended X-ray absorption fine structure (EXAFS) analysis is needed to reconcile discrepancies .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.